Superior Butyrylcholinesterase (BChE) Inhibition vs. Clinical Standard Galantamine
The hydrazone derivative (E)-N′-(2-hydroxybenzylidene)-4-(trifluoromethoxy)benzenesulfonohydrazide (compound 7) demonstrated superior BChE inhibition (IC₅₀ = 41.74 ± 3.18 μM) compared to the clinical reference standard galantamine (IC₅₀ = 51.98 ± 1.32 μM) and all other fluorinated para-substituted analogs in the series (compounds 1–6), establishing the 4-OCF₃ substitution as the optimal choice for BChE-targeted programs [1].
| Evidence Dimension | BChE (butyrylcholinesterase) inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 41.74 ± 3.18 μM (competitive inhibition, Lineweaver–Burk analysis) |
| Comparator Or Baseline | Galantamine (positive control): IC₅₀ = 51.98 ± 1.32 μM; Compound 4 (4-CF₃ analog): IC₅₀ not explicitly listed but ranked lower in activity |
| Quantified Difference | 19.7% lower IC₅₀ (more potent) vs. galantamine; most active compound in the 1–7 series for both AChE and BChE |
| Conditions | Ellman method; in vitro enzyme inhibition assay; p < 0.05; three parallel measurements ± SEM |
Why This Matters
For procurement decisions in Alzheimer's disease drug discovery, the 4-OCF₃ sulfonyl hydrazide precursor consistently yields the most potent BChE inhibitor among all fluorinated regioisomers tested, outperforming even the clinical drug galantamine.
- [1] Kurşun Aktar, B. S. Design, Synthesis, Anticholinesterase and Antidiabetic Inhibitory Activities, and Molecular Docking of Novel Fluorinated Sulfonyl Hydrazones. ACS Omega 2024, 9 (40), 42037–42048. DOI: 10.1021/acsomega.4c07160. View Source
